molecular formula C16H14N2O2 B293125 1-(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)ethanone

1-(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)ethanone

Cat. No. B293125
M. Wt: 266.29 g/mol
InChI Key: XBNJPNOUZLZXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)ethanone, also known as AMPPF, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a furo[2,3-b]pyridine derivative that has a unique structure with a pyridine and furan ring fused together. The synthesis of AMPPF involves several steps, and it has been used in various biochemical and physiological studies due to its mechanism of action and effects.

Mechanism of Action

1-(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)ethanone has a unique mechanism of action that makes it useful in scientific research. This compound has been shown to bind to various receptors, including the nicotinic acetylcholine receptor and the GABA receptor. 1-(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)ethanone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This mechanism of action makes 1-(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)ethanone useful in studying the effects of neurotransmitters and receptors on brain function.
Biochemical and Physiological Effects:
1-(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)ethanone has been shown to have several biochemical and physiological effects. This compound has been shown to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood regulation. 1-(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)ethanone has also been shown to increase the activity of the GABA receptor, which is involved in the regulation of anxiety and stress.

Advantages and Limitations for Lab Experiments

1-(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)ethanone has several advantages for use in lab experiments. This compound has a unique structure that makes it useful for studying the binding properties of various receptors. 1-(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)ethanone has also been shown to have a high affinity for certain receptors, which makes it useful in studying the effects of neurotransmitters on brain function. However, 1-(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)ethanone has some limitations, including its complex synthesis and potential toxicity.

Future Directions

There are several future directions for the study of 1-(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)ethanone. One potential direction is the development of new fluorescent probes based on the structure of 1-(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)ethanone. Another potential direction is the study of the effects of 1-(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)ethanone on the immune system and inflammation. Additionally, the development of new synthetic methods for the production of 1-(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)ethanone could lead to new applications in scientific research.
In conclusion, 1-(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)ethanone, or 1-(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)ethanone, is a chemical compound that has been extensively studied for its potential applications in scientific research. 1-(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)ethanone has a unique structure and mechanism of action that make it useful in studying the effects of neurotransmitters and receptors on brain function. While 1-(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)ethanone has some limitations, its potential applications in scientific research make it an important compound for future study.

Synthesis Methods

The synthesis of 1-(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)ethanone involves several steps, starting with the reaction of 2-acetyl-4-methylfuran and 2-bromo-3-phenylpyridine to form intermediate compounds. The intermediate compounds are then treated with sodium hydride and ammonia to form the final product, 1-(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)ethanone. The synthesis of 1-(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)ethanone is complex, and it requires expertise in organic chemistry.

Scientific Research Applications

1-(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)ethanone has been extensively studied for its potential applications in scientific research. This compound has been used in various biochemical and physiological studies due to its unique structure and properties. 1-(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)ethanone has been studied for its potential use as a fluorescent probe for detecting protein-protein interactions. It has also been used as a ligand for studying the binding properties of various receptors.

properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

1-(3-amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)ethanone

InChI

InChI=1S/C16H14N2O2/c1-9-8-12(11-6-4-3-5-7-11)18-16-13(9)14(17)15(20-16)10(2)19/h3-8H,17H2,1-2H3

InChI Key

XBNJPNOUZLZXCM-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C(=C(O2)C(=O)C)N)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=NC2=C1C(=C(O2)C(=O)C)N)C3=CC=CC=C3

Origin of Product

United States

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